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  • Product: 5-(4-Acetylphenyl)-3-aminobenzoic acid
  • CAS: 1261963-19-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Functional Groups in 5-(4-Acetylphenyl)-3-aminobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Acetylphenyl)-3-aminobenzoic acid is a multifaceted organic molecule with a structural backbone that lends itself to a variety of applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Acetylphenyl)-3-aminobenzoic acid is a multifaceted organic molecule with a structural backbone that lends itself to a variety of applications, particularly in the realm of drug discovery and materials science. Its architecture, featuring a central biphenyl system decorated with three distinct functional groups—a carboxylic acid, an aromatic amine, and a ketone—provides a rich platform for chemical modification and targeted molecular design. The strategic placement of these groups governs the molecule's overall physicochemical properties, including its acidity, basicity, and potential for hydrogen bonding, all of which are critical determinants of its biological activity and material characteristics. This guide offers an in-depth exploration of each functional group, detailing their individual and synergistic contributions to the molecule's reactivity and providing practical, field-proven insights into their experimental characterization.

Molecular Architecture: A Trifecta of Functionality

The chemical structure of 5-(4-Acetylphenyl)-3-aminobenzoic acid is characterized by a benzoic acid ring linked to an acetylphenyl ring. This arrangement positions the three key functional groups in a specific spatial orientation that dictates their electronic interplay and chemical reactivity.

Figure 1: Chemical structure of 5-(4-Acetylphenyl)-3-aminobenzoic acid, highlighting the three primary functional groups.

The molecule's functionality can be dissected into three core components:

  • The Carboxylic Acid (-COOH) Group: This acidic moiety is a primary site for forming salts and esters, significantly influencing the molecule's solubility and its potential to interact with biological targets.[1][2][3][4]

  • The Aromatic Amine (-NH₂) Group: As a basic and nucleophilic center, the amino group is crucial for forming amides and participating in electrophilic aromatic substitution reactions.[5][6][7][8]

  • The Ketone (-COCH₃) Group: The acetyl group's carbonyl moiety provides an electrophilic site for nucleophilic attack and can be a key pharmacophore in drug-receptor interactions.[9][10][11][12][13]

The interplay of these groups—the electron-donating nature of the amine and the electron-withdrawing characteristics of the carboxylic acid and ketone—creates a nuanced electronic environment within the aromatic rings, impacting the molecule's overall reactivity and directing the course of further chemical transformations.[14]

Part 1: The Carboxylic Acid Moiety: The Acidic Anchor

The carboxylic acid group is a cornerstone of this molecule's chemical identity, imparting acidic properties and offering a versatile handle for synthetic modifications.

Physicochemical Properties and Reactivity

The acidity of the carboxylic acid is a defining feature, enabling it to donate a proton and form a carboxylate anion. This property is fundamental to its interaction with biological systems, as it can form strong electrostatic and hydrogen bonds.[1][4] The pKa of the carboxylic acid is influenced by the electronic effects of the other substituents on the aromatic ring.

Key Reactions:

  • Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. This reaction is frequently employed in prodrug strategies to enhance lipophilicity and improve membrane permeability.

  • Amide Formation: Reaction with an amine, typically mediated by a coupling agent, yields an amide. This is one of the most important reactions in medicinal chemistry for building complex molecules and peptidomimetics.

  • Reduction: Strong reducing agents can convert the carboxylic acid to a primary alcohol, offering another pathway for structural diversification.

Spectroscopic Fingerprints

The identification and characterization of the carboxylic acid group are readily achieved through standard spectroscopic techniques.

Spectroscopic MethodExpected Signature
Infrared (IR) Spectroscopy A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O stretch around 1700-1725 cm⁻¹.
¹H NMR Spectroscopy The acidic proton of the -COOH group typically appears as a broad singlet at a downfield chemical shift, often >10 ppm.
¹³C NMR Spectroscopy The carbonyl carbon is significantly deshielded, with a characteristic resonance in the 165-185 ppm range.
Experimental Protocol: Synthesis of an Ester Derivative (Fischer Esterification)

This protocol outlines a standard procedure for converting the carboxylic acid to its methyl ester, a common first step in a synthetic sequence.

Objective: To synthesize methyl 5-(4-acetylphenyl)-3-aminobenzoate.

Methodology:

  • Dissolution: Dissolve 5-(4-acetylphenyl)-3-aminobenzoic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired methyl ester.

G start Starting Material: 5-(4-Acetylphenyl)-3- aminobenzoic acid reaction Reaction: - Methanol (solvent) - H₂SO₄ (catalyst) - Reflux start->reaction workup Workup: - Neutralization - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: Methyl 5-(4-acetylphenyl)-3- aminobenzoate purification->product

Figure 2: A generalized workflow for the Fischer esterification of 5-(4-acetylphenyl)-3-aminobenzoic acid.

Part 2: The Aromatic Amine: The Nucleophilic Core

The aromatic amine group imparts basicity and nucleophilicity to the molecule, making it a key player in a wide range of chemical transformations.

Chemical Behavior and Reactivity

While aromatic amines are generally less basic than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, they remain sufficiently nucleophilic to engage in a variety of important reactions.[15]

Key Reactions:

  • Acylation: The amine readily reacts with acid chlorides and anhydrides to form stable amides. This reaction is often used to protect the amine group during multi-step syntheses.[8]

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although over-alkylation can be a challenge.[15]

  • Diazotization: Treatment with nitrous acid at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently converted into a wide array of other functional groups.[8]

Spectroscopic Identification

The presence of the primary aromatic amine is confirmed by the following spectroscopic features:

Spectroscopic MethodExpected Signature
Infrared (IR) Spectroscopy Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.
¹H NMR Spectroscopy The two amine protons typically appear as a broad singlet in the 3.0-5.0 ppm range. The exact chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy The carbon atom directly attached to the nitrogen is shielded and will appear at a lower chemical shift compared to the other aromatic carbons.

Part 3: The Ketone Functionality: The Electrophilic Center

The acetyl group, with its carbonyl moiety, introduces an electrophilic carbon atom that is susceptible to nucleophilic attack, providing a strategic site for molecular elaboration.

Reactivity and Transformations

The carbonyl group of the ketone is polarized, with the carbon atom carrying a partial positive charge, making it a target for nucleophiles.

Key Reactions:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.

  • Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into a new amine, a powerful reaction for building molecular complexity.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Spectroscopic Analysis

The ketone's carbonyl group has a strong and characteristic spectroscopic signature.

Spectroscopic MethodExpected Signature
Infrared (IR) Spectroscopy A strong, sharp C=O stretching absorption in the range of 1685-1690 cm⁻¹ for an aromatic ketone.[10][11]
¹H NMR Spectroscopy The methyl protons of the acetyl group typically appear as a sharp three-proton singlet around 2.1 ppm.[10]
¹³C NMR Spectroscopy The carbonyl carbon is highly deshielded and exhibits a characteristic resonance in the 190-200 ppm range.[10][12]

Conclusion: A Molecule of Strategic Importance

5-(4-Acetylphenyl)-3-aminobenzoic acid represents a valuable and versatile platform for chemical synthesis and drug design. The presence of three distinct and strategically located functional groups—a carboxylic acid, an aromatic amine, and a ketone—provides a rich tapestry of reactivity to be explored. A thorough understanding of the individual and collective properties of these functional groups is paramount for any researcher aiming to leverage this molecule's full potential. By applying the principles and experimental approaches outlined in this guide, scientists can confidently navigate the chemical landscape of this molecule, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • SlideShare. (n.d.). Reactions of aromatic amines.
  • International Journal of Advanced Engineering and Management. (2022, January 15). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Scribd. (n.d.). Reactions of Aromatic Amines.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Ghent University Academic Bibliography. (2022, May 20). Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties.
  • Michigan State University Chemistry. (n.d.). Amine Reactivity.
  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-(Acetylamino)-3-((Hydroxyacetyl)Amino)Benzoic Acid.
  • Semantic Scholar. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ASHP. (n.d.). Functional Group Characteristics and Roles.
  • PubChem. (n.d.). 3-[N-(4-methylphenyl)amino]benzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Aminobenzoic acid.
  • Exposome-Explorer - IARC. (n.d.). p-Aminobenzoic acid (Compound).
  • NIST WebBook. (n.d.). 4-Aminobenzoic acid.

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Exploratory

An In-depth Technical Guide to the Differential Solubility of 5-(4-Acetylphenyl)-3-aminobenzoic Acid in DMSO vs. Water

Abstract The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For researchers in drug discovery and development, understanding a compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For researchers in drug discovery and development, understanding a compound's solubility profile in various solvents is paramount for accurate experimental design, from high-throughput screening to formulation. This guide provides a detailed analysis of the differential solubility of 5-(4-Acetylphenyl)-3-aminobenzoic acid, a molecule possessing a complex array of functional groups, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. We will explore the underlying molecular interactions that govern its solubility, provide a robust experimental protocol for its determination, and discuss the practical implications for scientific research.

Introduction: The Significance of Solvent Selection

In the realm of drug development, dimethyl sulfoxide (DMSO) is a ubiquitous solvent, prized for its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This makes it an invaluable tool for creating concentrated stock solutions of test compounds for large chemical libraries.[1][3] Conversely, water is the universal biological solvent, and understanding a compound's aqueous solubility is essential for predicting its behavior in physiological environments.[4][5][6]

The compound 5-(4-Acetylphenyl)-3-aminobenzoic acid presents an interesting case study. Its molecular architecture, featuring both hydrophilic and hydrophobic moieties, suggests a complex and highly divergent solubility profile in polar aprotic solvents like DMSO versus polar protic solvents like water. This guide will dissect the chemical principles governing these differences, providing researchers with the foundational knowledge to predict and manipulate the solubility of this and structurally similar molecules.

Physicochemical Properties of Solute and Solvents

To comprehend the solubility of 5-(4-Acetylphenyl)-3-aminobenzoic acid, we must first analyze its structure and the properties of the solvents .

Molecular Structure of 5-(4-Acetylphenyl)-3-aminobenzoic Acid

The molecule is characterized by several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Carboxylic Acid (-COOH): A polar group that can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[7][8]

  • Amino Group (-NH₂): A polar group capable of donating two hydrogen bonds.

  • Acetyl Group (-COCH₃): A moderately polar group with a hydrogen bond acceptor (the carbonyl oxygen).

  • Biphenyl-like Core: Two connected phenyl rings create a large, nonpolar, and rigid backbone that is inherently hydrophobic.[9]

Caption: Structure of 5-(4-Acetylphenyl)-3-aminobenzoic acid.

Solvent Characteristics
PropertyDimethyl Sulfoxide (DMSO)Water (H₂O)
Formula (CH₃)₂SOH₂O
Type Polar AproticPolar Protic
Dielectric Constant ~47~80
H-Bond Capability Acceptor onlyDonor & Acceptor
Key Feature Dissolves both polar and nonpolar compounds effectively.[1][2]Excellent solvent for polar and ionic compounds.[4][10][11]

Comparative Solubility Analysis: A Tale of Two Solvents

Solubility in DMSO: A Favorable Interaction

DMSO is an exceptional solvent for this molecule due to its dual nature.[12]

  • Hydrogen Bonding: The sulfoxide oxygen in DMSO is a powerful hydrogen bond acceptor. It can readily form strong hydrogen bonds with the donor groups on the solute: the carboxylic acid's hydroxyl group (-OH) and the amino group's hydrogens (-NH₂).

  • Dipole-Dipole Interactions: The polar acetyl group on the solute can engage in favorable dipole-dipole interactions with the highly polar S=O bond of DMSO.

  • Van der Waals Forces: The two methyl groups of DMSO and its overall molecular structure allow for effective van der Waals interactions with the large, nonpolar biphenyl core of the solute molecule.

This trifecta of interactions allows DMSO to effectively surround and solvate the entire 5-(4-Acetylphenyl)-3-aminobenzoic acid molecule, overcoming the solute-solute interactions present in the solid crystal lattice and leading to high solubility.

cluster_solute Solute: 5-(4-Acetylphenyl)-3-aminobenzoic acid cluster_dmso Solvent: DMSO COOH Carboxylic Acid (-COOH) H-Bond Donor SO Sulfoxide Group (S=O) H-Bond Acceptor / Strong Dipole COOH->SO Strong H-Bond Result Result: High Solubility NH2 Amino Group (-NH2) H-Bond Donor NH2->SO Strong H-Bond Biphenyl Hydrophobic Biphenyl Core Methyl Methyl Groups (-CH3) Nonpolar Biphenyl->Methyl Favorable van der Waals (Dispersion Forces) Acetyl Acetyl Group (-COCH3) Dipole Acetyl->SO Dipole-Dipole Interaction

Caption: Favorable solute-solvent interactions in DMSO.

Solubility in Water: An Unfavorable Interaction

In contrast, water is a poor solvent for this molecule.

  • The Hydrophobic Effect: The large, nonpolar biphenyl core is the dominant feature of the molecule. In water, this hydrophobic structure disrupts the highly ordered hydrogen-bonding network of water molecules.[10] This forces the water molecules to form a more ordered "cage" around the nonpolar surface, which is entropically unfavorable and drives the solute molecules to aggregate and precipitate out of solution.

  • Limited Hydrogen Bonding: While the carboxylic acid and amino groups can form hydrogen bonds with water, these favorable interactions are not sufficient to overcome the large energetic penalty imposed by the hydrophobic core.[7][9] For a molecule to be water-soluble, the energy gained from solute-water interactions must compensate for the energy required to break solute-solute and water-water interactions. For this compound, the balance is unfavorable.

cluster_solute Solute: 5-(4-Acetylphenyl)-3-aminobenzoic acid cluster_water Solvent: Water Polar_Groups Polar Groups (-COOH, -NH2) H-Bonding Capable Water_Net Strong H-Bond Network Polar_Groups->Water_Net Favorable H-Bonding Result Result: Low Solubility (Hydrophobic Effect Dominates) Hydrophobic_Core Large Hydrophobic Core Hydrophobic_Core->Water_Net Unfavorable Interaction (Disrupts H-Bond Network)

Caption: Dominance of the hydrophobic effect in water.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically validate these predictions, the "gold standard" shake-flask method should be employed.[13] This method determines the equilibrium solubility of a compound and provides the most accurate and reliable results.[13]

Materials and Equipment
  • 5-(4-Acetylphenyl)-3-aminobenzoic acid (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE for DMSO, PVDF for water)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 5-(4-Acetylphenyl)-3-aminobenzoic acid to several vials. The excess solid should be clearly visible.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (DMSO or water).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.[13]

  • Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a pipette. Crucially, do not disturb the solid at the bottom.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV). A significant dilution will be required for the DMSO sample.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Experimental Workflow Diagram

G start Start prep 1. Add Excess Solid Compound to Vial start->prep solvent 2. Add Precise Volume of Solvent (DMSO or Water) prep->solvent shake 3. Equilibrate on Shaker (24-48h at 25°C) solvent->shake settle 4. Allow Excess Solid to Settle shake->settle sample 5. Withdraw Supernatant settle->sample filter 6. Filter with 0.22µm Syringe Filter sample->filter dilute 7. Dilute Filtrate for Analysis filter->dilute hplc 8. Quantify via HPLC-UV Against Standard Curve dilute->hplc calc 9. Calculate Solubility (Account for Dilution) hplc->calc end End calc->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Implications for Researchers and Drug Development

The profound difference in solubility has direct and critical consequences for laboratory work:

  • Stock Solution Preparation: Due to its poor aqueous solubility, preparing a primary stock solution of 5-(4-Acetylphenyl)-3-aminobenzoic acid in water or aqueous buffers is impractical. DMSO is the solvent of choice for creating a highly concentrated stock (e.g., 10-50 mM) that can be stored and used for subsequent experiments.[1][3]

  • Biological Assays: Most biological assays are conducted in aqueous media. When using a DMSO stock, researchers must carefully consider the final concentration of DMSO in the assay, as it can have its own biological effects.[1][12] Furthermore, "crashing out" is a major concern. If the compound's concentration in the final aqueous solution exceeds its aqueous solubility limit, it will precipitate, leading to inaccurate and non-reproducible results. It is imperative to ensure the final concentration in the assay is well below the compound's aqueous solubility limit.

  • Drug Formulation: The low aqueous solubility suggests that if this compound were a drug candidate, it would likely face significant challenges with bioavailability for oral administration. Formulation scientists would need to employ solubility enhancement strategies, such as creating salt forms, using co-solvents, or developing amorphous solid dispersions.

Conclusion

The solubility of 5-(4-Acetylphenyl)-3-aminobenzoic acid is a classic example of the "like dissolves like" principle being modulated by the complex interplay of multiple functional groups. Its high solubility in DMSO is driven by a combination of strong hydrogen bonding, dipole interactions, and effective solvation of its nonpolar regions. In stark contrast, its poor solubility in water is a direct consequence of the hydrophobic effect, where the large nonpolar biphenyl core dominates, making its dissolution in the highly structured water network energetically unfavorable. For scientists working with this molecule, a thorough understanding of these principles is not merely academic; it is a practical necessity for robust experimental design, data integrity, and the successful advancement of research objectives.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Pharmaoffer. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • LookChem. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Perlego. (n.d.). Water as a Solvent | Overview & Research Examples. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Retrieved from [Link]

  • Rohini College of Engineering & Technology. (n.d.). Water as a biological solvent. Retrieved from [Link]

  • UGC MOOCs. (n.d.). Water as a biological solvent. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Biology LibreTexts. (2024). 2.15: Water - Water's Solvent Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • OpenStax. (2018). 2.2 Water. Retrieved from [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

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Foundational

Biaryl Amino Acid Scaffolds: Synthetic Architectures & Medicinal Utility

[1] Executive Summary & Core Directive The Biaryl Imperative: In modern medicinal chemistry, the biaryl amino acid scaffold represents a convergence of structural rigidity and functional versatility. Unlike flexible line...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

The Biaryl Imperative: In modern medicinal chemistry, the biaryl amino acid scaffold represents a convergence of structural rigidity and functional versatility. Unlike flexible linear peptides, biaryl-constrained systems lock pharmacophores into bioactive conformations, significantly enhancing affinity and metabolic stability. This guide moves beyond basic definitions to explore the causality of scaffold design—specifically how axial chirality (atropisomerism) and macrocyclization strategies drive therapeutic outcomes in protein-protein interaction (PPI) inhibitors and next-generation antibiotics.

Structural Dynamics: The Atropisomerism Challenge

The biaryl bond is not merely a linker; it is a stereogenic axis. The rotation around the C-C bond between two aromatic rings can be restricted, leading to atropisomers.[1][2][3] Ignoring this dynamic chirality is a common failure mode in drug development.

Classification of Atropisomeric Stability

We utilize the LaPlante classification system to categorize biaryl scaffolds based on rotational energy barriers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
ClassHalf-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) at 37°C
Rotational Barrier (

)
Medicinal Chemistry Strategy
Class 1

seconds

kcal/mol
Treat as achiral/freely rotating. Risk: Entropy penalty upon binding.
Class 2 Minutes to Years

kcal/mol
DANGER ZONE. Interconverts on biological timescales. Leads to variable efficacy and toxicity. Must be avoided or rigidified.
Class 3

years

kcal/mol
Stable atropisomers. Separable enantiomers. Treat as distinct chemical entities (e.g., BINOL derivatives).
Diagram 1: Atropisomerism in Biaryl Scaffolds

This diagram illustrates the thermodynamic relationship between conformational states and the critical "Danger Zone" of Class 2 atropisomers.

Atropisomerism cluster_0 Rotational Energy Landscape Node_Class1 Class 1 (Freely Rotating) Node_Class2 Class 2 (Slow Interconversion) Node_Class1->Node_Class2 Steric Bulk Increase Node_Outcome1 Entropic Penalty in Binding Node_Class1->Node_Outcome1 Node_Class3 Class 3 (Locked Axis) Node_Class2->Node_Class3 Ortho-Substitution Bridging Node_Outcome2 Inconsistent PK/PD Regulatory Nightmare Node_Class2->Node_Outcome2 Node_Outcome3 Single Enantiomer Drug Candidate Node_Class3->Node_Outcome3

Caption: Thermodynamic classification of biaryl atropisomers. Class 2 represents a critical liability in drug development due to in vivo racemization.

Synthetic Methodologies

The construction of biaryl amino acids generally relies on transition-metal catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of aqueous conditions and functional groups common in amino acids (amines, carboxylic acids).

The Suzuki-Miyaura Protocol (Solution Phase)

Mechanism: The cycle involves Oxidative Addition of the aryl halide to Pd(0), Transmetallation with the aryl boronic acid, and Reductive Elimination to form the biaryl bond.

Detailed Experimental Protocol: Synthesis of 4'-Phenyl-L-Phenylalanine

Objective: Synthesize a biaryl amino acid from Boc-4-iodo-L-phenylalanine and phenylboronic acid.

Reagents:

  • Substrate: Boc-4-iodo-L-phenylalanine methyl ester (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) with SPhos (10 mol%) or Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or DME/Water

Step-by-Step Workflow:

  • Inert Setup: Charge a Schlenk flask with the aryl iodide, boronic acid, and base.[4] Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add the Pd catalyst and ligand under a positive stream of Argon.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Look for disappearance of M+H of iodide).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry organic layer over MgSO₄.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    H NMR should show increased aromatic integration and disappearance of the C-I proximal protons.
    
Solid-Phase Peptide Synthesis (SPPS) Integration

For macrocyclic peptides, the biaryl bond is often formed on-resin. This requires specific orthogonal protection strategies.

Diagram 2: On-Resin Biaryl Macrocyclization Workflow

This flowchart details the logic for synthesizing biaryl-bridged cyclic peptides, a key strategy for stapling alpha-helices.

SPPS_Workflow cluster_reaction Microwave-Assisted Cyclization Node_Start Resin-Bound Linear Peptide (Contains Halo-Phe & Borono-Phe) Node_Cat Pd(PPh3)4 / Na2CO3 DMF/H2O Node_Start->Node_Cat Node_Cycle Intramolecular Suzuki Coupling Node_Cat->Node_Cycle MW 80°C, 1h Node_Cleavage TFA Cleavage & Deprotection Node_Cycle->Node_Cleavage Node_Final Biaryl Macrocyclic Peptide (Restrained Conformation) Node_Cleavage->Node_Final

Caption: On-resin macrocyclization strategy. The linear precursor is pre-assembled with orthogonal handles before the critical metal-catalyzed closure.

Medicinal Chemistry Applications

Inhibiting Protein-Protein Interactions (PPIs)

PPI interfaces are often large and flat, making them difficult for small molecules to target. Biaryl amino acids serve as "hotspot" mimics.

  • Mechanism: The biaryl unit mimics the side chains of hydrophobic residues (e.g., Phe, Tyr, Trp) often found at PPI interfaces (like the p53-MDM2 interaction).

  • Advantage: The rigid scaffold reduces the entropic cost of binding compared to a flexible peptide.

Vancomycin-Type Antibiotics

The biaryl ether linkage is a hallmark of the vancomycin family of glycopeptide antibiotics.

  • Structural Role: These linkages create a rigid "binding pocket" that recognizes the D-Ala-D-Ala terminus of bacterial cell wall precursors.

  • Synthetic Challenge: Constructing the strained 12- and 16-membered biaryl ether rings requires specialized S_NAr or oxidative coupling techniques, often mimicking the biosynthetic action of P450 enzymes.

Peptidomimetics & Stapled Peptides

Biaryl cross-links are superior to aliphatic "staples" (olefin metathesis) in certain contexts because they add hydrophobic surface area that can contribute to binding affinity, rather than just providing a passive structural brace.

References

  • Vertex AI Search. (2006). Synthesis of orthogonally protected biaryl amino acid derivatives. Organic & Biomolecular Chemistry. 5

  • BenchChem. (2025).[4] Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. 4

  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. 6[2][7][8]

  • Baran Lab. (2023). Atropisomerism in Drug Design. 9[2][7]

  • ACS Publications. (2012).[10] Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. Journal of Organic Chemistry. 10

  • NIH. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. 11

  • ResearchGate. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. 8

  • NIH. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation. 12[2][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Derivatization of the Acetyl Group in 5-(4-Acetylphenyl)-3-aminobenzoic Acid

This Application Note is written for researchers in medicinal chemistry and drug discovery. It addresses the chemoselective derivatization of the acetyl moiety in 5-(4-Acetylphenyl)-3-aminobenzoic acid , a bifunctional s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and drug discovery. It addresses the chemoselective derivatization of the acetyl moiety in 5-(4-Acetylphenyl)-3-aminobenzoic acid , a bifunctional scaffold containing a carboxylic acid, an aniline, and a ketone.

Executive Summary

The scaffold 5-(4-Acetylphenyl)-3-aminobenzoic acid (referred to herein as Scaffold A ) presents a unique "triad" of functional groups: an electrophilic ketone (acetyl), a nucleophilic amine (aniline), and an acidic carboxyl group. This Application Note provides validated protocols to selectively derivatize the acetyl group (ketone) without compromising the integrity of the amine or carboxylic acid. These methods are critical for expanding Structure-Activity Relationships (SAR) in kinase inhibitor discovery and fragment-based drug design (FBDD).

Chemoselectivity Analysis: The "Functional Triad"

Successful derivatization requires navigating the reactivity profile of the three distinct groups.

Functional GroupReactivity ProfilePotential InterferenceMitigation Strategy
Acetyl (Ketone) Target. Electrophilic at carbonyl carbon; enolizable at

-methyl.
N/AUse specific activation (Lewis acids or specific reductants).
Amino (Aniline) Nucleophilic (

). Susceptible to oxidation and acylation.
Can form Schiff bases with aldehydes (if used) or compete for electrophiles.Maintain pH < 5 for reductive aminations (protonates aniline) or use chemoselective reducing agents.
Carboxylic Acid Acidic (

). Can form anhydrides or esters.[1][2][3]
Deprotonation in basic conditions alters solubility and electronics.Use carboxylate salt forms in basic protocols or temporary ester protection if solubility is limiting.
Decision Matrix (Graphviz)

The following decision tree outlines the selection of the appropriate protocol based on the desired final derivative.

Derivatization_Workflow Start Start: Scaffold A (Acetyl Group Target) Goal_Amine Goal: Secondary/Tertiary Amine (Solubility/Basic Side Chain) Start->Goal_Amine Goal_Chalcone Goal: Enone (Chalcone) (Covalent Warhead/Michael Acceptor) Start->Goal_Chalcone Goal_Heterocycle Goal: Thiazole/Hydrazone (Rigid Linker/Bioisostere) Start->Goal_Heterocycle Method_RedAm Protocol 1: Reductive Amination (NaBH(OAc)3) Goal_Amine->Method_RedAm + Amine R-NH2 Method_Aldol Protocol 2: Claisen-Schmidt Condensation (KOH/EtOH) Goal_Chalcone->Method_Aldol + Aldehyde R-CHO Method_Hantzsch Protocol 3: Hantzsch Cyclization (Thiourea/Br2) Goal_Heterocycle->Method_Hantzsch + Thiourea Validation QC: LCMS & NMR (Check for N-alkylation) Method_RedAm->Validation Method_Aldol->Validation Method_Hantzsch->Validation

Caption: Workflow for selecting the optimal derivatization pathway based on the target pharmacophore.

Experimental Protocols

Protocol 1: Reductive Amination (Library Expansion)

Objective: Convert the acetyl ketone into a secondary amine moiety. Challenge: Prevent the aniline (NH2) from reacting with the aldehyde partner (if reversing the coupling) or preventing the Scaffold A aniline from being alkylated if using alkyl halides. Here we react the ketone of Scaffold A with an external amine. Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid, DCE/THF.

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A (1.0 eq, 100 mg) in 1,2-Dichloroethane (DCE) (2 mL). If solubility is poor due to the zwitterionic nature (COOH/NH2), add THF (1 mL) or use MeOH.

  • Amine Addition: Add the external amine (R-NH2, 1.2 eq).

  • Catalysis: Add Glacial Acetic Acid (2.0 eq).

    • Why? This activates the ketone carbonyl and buffers the system. It also protonates the aniline of Scaffold A, reducing its nucleophilicity and preventing side reactions.

  • Imine Formation: Stir at Room Temperature (RT) for 1 hour.

    • Note: Ketones form imines slower than aldehydes. If conversion is low by LCMS, heat to 50°C in a sealed vial.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise.

    • Mechanism:[1][2][4][5][6][7][8] STAB is less reactive than NaBH4 and will not reduce the carboxylic acid or the nitro group (if present as a precursor). It selectively reduces the iminium ion.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3 (carefully, CO2 evolution). Extract with EtOAc.[9]

    • Purification: The product contains a COOH.[5] Acidify the aqueous layer to pH 4 to precipitate the zwitterion or extract the free acid.

Validation Criteria:

  • LCMS: Disappearance of M+1 (Starting Material). Appearance of M+1 (Product) = SM + Amine - 16 (Oxygen) + 2 (Hydrogen).

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of


-unsaturated ketones (Michael acceptors) for covalent kinase inhibition.
Challenge:  The carboxylic acid will consume base; the aniline is sensitive to harsh oxidation.
Reagents:  KOH (aq), Ethanol, Substituted Benzaldehyde.

Step-by-Step Methodology:

  • Protection (In Situ): Dissolve Scaffold A (1.0 eq) in Ethanol (0.5 M). Add KOH (3.5 eq).

    • Why 3.5 eq? 1 eq neutralizes the COOH (forming carboxylate). 1 eq deprotonates the

      
      -methyl of the acetyl group (enolate formation). The excess drives the equilibrium. The carboxylate anion (
      
      
      
      ) is electron-donating but unreactive toward the aldehyde.
  • Electrophile Addition: Add the substituted benzaldehyde (1.1 eq) dropwise.

  • Reaction: Stir at RT for 12-24 hours. A precipitate often forms (the potassium salt of the chalcone).

  • Workup: Acidify with 1N HCl to pH 3-4. The chalcone (free acid form) will precipitate. Filter and wash with cold water/EtOH (9:1).

    • Critical Check: Ensure the aniline was not oxidized (dark tarry mixture indicates oxidation; perform under

      
       atmosphere).
      
Protocol 3: Heterocycle Formation (Hantzsch Thiazole Synthesis)

Objective: Convert the acetyl group into a thiazole ring (bioisostere). Reagents: Bromine (


) or NBS, Thiourea.

Step-by-Step Methodology:

  • 
    -Bromination:  Dissolve Scaffold A  (1.0 eq) in Acetic Acid/HBr (33% in AcOH). Add 
    
    
    
    (1.0 eq) dropwise at 0°C.
    • Selectivity: The aniline is protonated (

      
      ) in this strong acid, deactivating the ring towards electrophilic aromatic substitution (bromination of the ring). Bromination occurs selectively at the 
      
      
      
      -position of the acetyl group (enol mechanism).
  • Cyclization: Without isolating the

    
    -bromo ketone (often lachrymatory/unstable), add Thiourea (1.5 eq) directly to the mixture.
    
  • Reflux: Heat to 80°C for 2 hours.

  • Isolation: Cool and neutralize with Ammonium Hydroxide to pH 6. The aminothiazole derivative precipitates.

Analytical Validation & QC

NMR Interpretation[8][11]
  • Starting Material (Scaffold A): Look for the acetyl methyl singlet at

    
     ppm.[7]
    
  • Product (Reductive Amination): Disappearance of the singlet at 2.6 ppm. Appearance of a methine quartet (if chiral) or methylene signals, plus the signals from the added amine R-group.

  • Product (Chalcone): Appearance of two doublets with

    
     Hz (trans-alkene) in the 7.0-8.0 ppm region.
    
Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield (Protocol 1) Imine hydrolysis during workup.Perform "one-pot" reduction without isolating imine. Ensure dry solvents.[10]
Polymerization (Protocol 2) Aniline reacting with aldehyde.Use electron-rich aldehydes (less reactive to aniline) or protect aniline (Boc) prior to aldol.
Insoluble SM Zwitterionic lattice energy.Convert COOH to Methyl Ester first, derivatize, then hydrolyze (LiOH) at the end.

References

  • Chemoselective Ketone Derivatization: Tona, V., et al. "Chemoselective Synthesis of

    
    -Amino Ketones."[11] J. Am. Chem. Soc., 2016, 138, 8348-8351.[11] Link
    
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[11] Chem., 1996, 61, 3849-3862. Link

  • Chalcone Synthesis (Claisen-Schmidt): Choukeb, P. B., et al. "Synthesis and characterization of acetophenone derivatives." Der Pharma Chemica, 2012, 4(1):377-382.[5] Link

  • Hantzsch Thiazole Synthesis: Thanh, N. D., et al. "Reaction of Acetophenone Thiosemicarbazones with Ethyl Bromoacetate."[10] Sciforum, 2009. Link

  • Carboxylic Acid Chemoselectivity: "Reagent for the Chemoselective Reduction of Carboxylic Acids."[8] Org.[3][9][11] Lett., 2020. Link

Sources

Application

reductive amination of 5-(4-Acetylphenyl)-3-aminobenzoic acid ketone

Application Note: Optimized Reductive Amination of Zwitterionic Acetophenone Scaffolds Executive Summary & Strategic Context The reductive amination of 5-(4-Acetylphenyl)-3-aminobenzoic acid represents a specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination of Zwitterionic Acetophenone Scaffolds

Executive Summary & Strategic Context

The reductive amination of 5-(4-Acetylphenyl)-3-aminobenzoic acid represents a specific challenge in medicinal chemistry: the functionalization of a deactivated, sterically hindered ketone (acetophenone moiety) within a zwitterionic, multifunctional scaffold. This intermediate is structurally relevant to the synthesis of biaryl kinase inhibitors and protein-protein interaction modulators.

Key Challenges:

  • Solubility: The simultaneous presence of a carboxylic acid (

    
    ) and an aniline (
    
    
    
    ) creates a high-melting zwitterionic lattice that is insoluble in standard non-polar solvents (DCM, Toluene) typically used for reductive aminations.
  • Electronic Deactivation: The acetophenone carbonyl is electronically stabilized by the phenyl ring, making it less electrophilic than aliphatic ketones or aldehydes.

  • Chemoselectivity: The "internal" aniline (3-amino group) is a weak nucleophile but presents a risk of intermolecular Schiff base formation (dimerization) if the external amine is not in sufficient excess or if the reaction concentration is too high.

This guide details a Sodium Triacetoxyborohydride (STAB) protocol optimized for this substrate, utilizing a Titanium(IV) Isopropoxide additive strategy to drive conversion.

Mechanistic Insight & Reaction Design

The reaction proceeds via a two-step "indirect" reductive amination sequence. Due to the lower reactivity of the acetophenone ketone, the equilibrium between the ketone and the amine to form the ketimine (Schiff base) is unfavorable.

The Thermodynamic Bottleneck:



For acetophenones, this equilibrium lies heavily to the left. Standard dehydrating agents (


) are often insufficient. We utilize Titanium(IV) Isopropoxide (

)
as a dual-purpose Lewis acid and water scavenger to force this equilibrium before the reducing agent is engaged.
Reaction Pathway Diagram

ReactionPathway Substrate 5-(4-Acetylphenyl)- 3-aminobenzoic acid Complex Lewis Acid Activation (Ti-Complex) Substrate->Complex + Ti(OiPr)4 InternalAniline Internal Aniline (Side Reaction) Substrate->InternalAniline Self-Condensation (Avoided by Excess R-NH2) Amine External Amine (R-NH2) Amine->Complex Imine Ketimine Intermediate Complex->Imine - TiO2 / - H2O (Dehydration) Product Secondary/Tertiary Amine Product Imine->Product + NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the critical role of Lewis Acid activation in driving the unfavorable equilibrium of acetophenone condensation.

Experimental Protocol

Method A: The Titanium-Mediated One-Pot Procedure (Recommended)

Best for: Sterically hindered amines or electron-poor amines where standard STAB conditions fail.

Reagents:

  • Substrate: 5-(4-Acetylphenyl)-3-aminobenzoic acid (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use free base if possible; if HCl salt, add 1.0 equiv TEA)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or MeOH/THF (1:1)

Step-by-Step Procedure:

  • Solubilization & Activation:

    • In a flame-dried round-bottom flask under Nitrogen, suspend the Substrate (1.0 mmol) in anhydrous THF (5 mL).

    • Note: The zwitterion may not fully dissolve initially.

    • Add the Amine (1.2 mmol).

    • Add

      
        (1.5 mmol, 440 µL) dropwise via syringe.
      
    • Observation: The mixture typically becomes homogeneous and may change color (yellow/orange) as the titanium complex forms. Stir at Ambient Temperature (20-25°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] You are looking for the disappearance of the ketone peak (

      
      ) and appearance of the imine mass (
      
      
      
      ).
  • Reduction:

    • Caution: The reaction is exothermic.

    • Dilute the reaction mixture with absolute Ethanol (2 mL) (optional, aids in proton transfer).

    • Add STAB (2.0 mmol, 424 mg) in one portion.

    • Stir at room temperature for 4–16 hours.

  • Quench & Workup (Amphoteric Handling):

    • Critical Step: The product contains both a free amine and a carboxylic acid.[2] Standard acid/base extractions will trap the product in the aqueous phase.

    • Quench: Add 10% aqueous NaOH (5 mL) to quench borate salts and precipitate Titanium dioxide (

      
      ) as a white solid.
      
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with MeOH.

    • Isolation:

      • Concentrate the filtrate to remove organic solvents.

      • Adjust the aqueous residue to pH 5–6 (approximate isoelectric point) using 1M HCl.

      • The product should precipitate. Filter and dry.

      • Alternative: If no precipitate forms, load the aqueous solution onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute the product with 2M

        
         in MeOH.
        
Method B: Standard STAB (For Reactive Amines)

Best for: Primary, unhindered alkyl amines.

  • Dissolve Substrate in 1,2-Dichloroethane (DCE) and MeOH (3:1 ratio).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Add Amine (1.2 equiv) and stir for 30 mins.

  • Add STAB (1.5 equiv) and stir overnight.

  • Workup as above.

Comparative Analysis of Reducing Agents

The choice of reducing agent dictates the chemoselectivity profile.

ReagentReactivityToxicitySuitability for this Substrate
NaBH(OAc)3 (STAB) MildLowHigh. Selectively reduces imines over ketones; tolerates COOH.
NaBH3CN ModerateHigh (Cyanide) Medium. Requires pH 6 control. Harder to work up safely.
NaBH4 StrongLowLow. Will reduce the ketone to the alcohol before the imine forms.
H2 / Pd-C Non-selectiveLowLow. Risk of reducing the aromatic ring or dehalogenation (if present).

Troubleshooting & Optimization Logic

Issue: Low Conversion to Imine

  • Cause: Steric hindrance of the acetophenone methyl group.

  • Solution: Increase

    
     to 2.0 equiv or heat the imine formation step to 50°C (sealed tube) prior to adding the reducing agent.
    

Issue: Product Trapped in Aqueous Phase

  • Cause: Amphoteric nature (zwitterion).

  • Solution: Do not use liquid-liquid extraction (DCM/Water). Use Solid Phase Extraction (SPE) with SCX resin or simply evaporate to dryness and purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Issue: "Gummy" Titanium Salts

  • Cause: Improper quenching of

    
    .
    
  • Solution: Add a small amount of water (approx 3 equiv relative to Ti) and stir vigorously for 15 mins to form a filterable granular solid, rather than a large excess of base immediately.

Workflow Decision Tree

DecisionTree Start Start: 5-(4-Acetylphenyl)-3-aminobenzoic acid AmineType Is the Amine Partner Sterically Hindered? Start->AmineType Unhindered No (e.g., Methylamine, Ethylamine) AmineType->Unhindered Hindered Yes (e.g., Isopropylamine, Anilines) AmineType->Hindered MethodB Use Method B: DCE/MeOH + AcOH + STAB Unhindered->MethodB MethodA Use Method A: THF + Ti(OiPr)4 + STAB Hindered->MethodA CheckSolubility Did it dissolve? MethodB->CheckSolubility MethodA->CheckSolubility Dissolved Proceed to Reduction CheckSolubility->Dissolved Yes NotDissolved Add DMF or switch to MeOH CheckSolubility->NotDissolved No

Figure 2: Decision logic for selecting the appropriate protocol based on amine steric profile.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[3][4]

  • Sigma-Aldrich Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

removing palladium catalyst from 5-(4-Acetylphenyl)-3-aminobenzoic acid

The following technical guide is structured as a specialized support center for researchers handling 5-(4-Acetylphenyl)-3-aminobenzoic acid . It addresses the specific chemical challenges posed by this amphoteric molecul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers handling 5-(4-Acetylphenyl)-3-aminobenzoic acid . It addresses the specific chemical challenges posed by this amphoteric molecule during palladium (Pd) removal.

Topic: Purification of 5-(4-Acetylphenyl)-3-aminobenzoic acid Target Standard: ICH Q3D (<10 ppm for oral delivery)

Executive Summary & Chemical Assessment

The Challenge: You are attempting to remove Palladium (Pd) from a molecule containing both a carboxylic acid (pKa ~4) and an aniline amine (pKa ~4-5), alongside a ketone.

  • The Trap: The amine and carboxylic acid moieties can act as bidentate ligands, effectively "competing" with standard scavengers for the metal.

  • The Solubility Paradox: The zwitterionic nature of the product often leads to poor solubility in standard non-polar solvents (DCM, Toluene), forcing the use of polar aprotic solvents (DMSO, DMF) or pH-adjusted aqueous media, which complicates standard silica-based scavenging.

The Solution Architecture: This guide provides three validated workflows based on your current process stage and solvent system.

Diagnosis: Select Your Protocol

Use the decision matrix below to choose the correct decontamination route.

Pd_Removal_Decision_Tree Start Current State of Material Solubility Solubility Check Start->Solubility RouteA Route A: Organic Solution (THF, DMF, DMSO, MeOH) Solubility->RouteA Soluble in Organics RouteB Route B: Aqueous/Basic Solution (pH > 8) Solubility->RouteB Soluble in Water (Base) RouteC Route C: Solid Crude Solubility->RouteC Solid / Low Solubility Method1 Method 1: Thiol-Silica Scavenging (Best for <500 ppm start) RouteA->Method1 Method2 Method 2: L-Cysteine Wash (Best for >500 ppm start) RouteB->Method2 Method3 Method 3: Dissolution & Re-precipitation RouteC->Method3 Method3->RouteA Dissolve in DMF Method3->RouteB Dissolve in NaOH

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on solvent compatibility.

Protocol Module A: Silica-Based Scavenging (Organic Phase)

Best For: Material dissolved in THF, MeOH, or DMF. Recommended Scavenger: SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT (Dimercaptotriazine) . Why: Thiol ligands have a higher affinity for Pd(II) than the aniline amine in your product.

Step-by-Step Methodology
  • Dissolution: Ensure your crude 5-(4-Acetylphenyl)-3-aminobenzoic acid is fully dissolved. If using DMF/DMSO, keep concentration <10 volumes to minimize viscosity.

  • Loading: Add SiliaMetS® Thiol at 4 equivalents relative to the residual Pd content (or 10-20% w/w relative to the API if Pd content is unknown).

  • Temperature Spike: Heat the mixture to 50–60°C .

    • Critical Insight: Room temperature scavenging is often ineffective for this molecule because the Pd-Amine bond in the API requires thermal energy to break before the Pd can transfer to the Thiol-Silica.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Recovery: Precipitate your product by adding the filtrate to an antisolvent (e.g., Water adjusted to pH 4–5, the isoelectric point).

Troubleshooting Table: Silica Scavenging

SymptomProbable CauseCorrective Action
Pd levels unchanged Kinetic trap (Pd strongly bound to API amine)Increase temperature to 65°C; Switch to SiliaMetS® DMT (higher affinity).
Slow Filtration Colloidal fines or product precipitationFilter hot (>50°C). Ensure solvent volume is sufficient to keep API dissolved.
Scavenger Leaching Incompatible solvent (rare for silica)Do not use aqueous base (pH >12) with silica gels; it dissolves the backbone.

Protocol Module B: The L-Cysteine "Phase Switch" (Aqueous Phase)

Best For: Bulk removal when Pd levels are very high (>1000 ppm) or when the product is handled in aqueous base. Mechanism: L-Cysteine forms a highly water-soluble complex with Pd that remains in solution while the API is precipitated.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude API in 1M NaOH (or KOH). The carboxylic acid deprotonates, solubilizing the compound.

  • Scavenger Addition: Add L-Cysteine (20–50 equivalents relative to Pd).

    • Note: N-Acetylcysteine (NAC) is also effective but L-Cysteine is often cheaper and more aggressive for Pd(II).

  • Incubation: Stir at 50°C for 1–2 hours. The solution should turn from dark black/brown to a lighter shade as Pd is sequestered.

  • Precipitation (The Critical Step):

    • Slowly add 1M HCl to the stirring solution.

    • Target pH: 4.0–4.5 (Isoelectric point of the amino-benzoic acid).

    • The API will precipitate. The Pd-Cysteine complex remains soluble in the aqueous mother liquor.

  • Filtration: Filter the solid API and wash copiously with water (pH 4) to remove trapped Pd-Cysteine complexes.

Cysteine_Mechanism Pd_API Pd-Bound API (Insoluble/Colloidal) Reaction Ligand Exchange (pH > 8, 50°C) Pd_API->Reaction Cysteine L-Cysteine (Excess) Cysteine->Reaction Pd_Cys Pd-Cysteine Complex (Water Soluble) Reaction->Pd_Cys Remains in filtrate API_Free Purified API (Precipitates at pH 4) Reaction->API_Free Solid Recovery

Figure 2: Ligand exchange mechanism utilizing L-Cysteine to solubilize Palladium while precipitating the target API.

Protocol Module C: Activated Carbon (The "Polishing" Step)

Best For: Final cleanup (reducing 50 ppm to <10 ppm). Warning: Activated carbon can adsorb your aromatic product, leading to yield loss.

  • Selection: Use specialized carbon like Darco® KB-G or Norit® SX Ultra .

  • Solvent: Dissolve API in hot Ethanol or Methanol (if soluble) or DMF.

  • Dosage: Add 5–10% w/w carbon relative to API.

  • Process: Stir at reflux for 1 hour.

  • Filtration: Filter hot over Celite. Do not let the filter cake run dry immediately, as this can re-release Pd.

Analytical Verification (Self-Validation)

Do not rely on color. A white powder can still contain 200 ppm Pd.

Digestion Protocol for ICP-MS: Due to the refractory nature of Pd-API complexes, standard acid digestion may fail.

  • Reagent: Inverted Aqua Regia (3:1 HNO3:HCl) or concentrated HNO3 + H2O2.

  • Method: Microwave digestion at 200°C for 15 minutes.

  • Limit: Ensure your method LOQ (Limit of Quantitation) is < 1 ppm to confirm ICH Q3D compliance.

References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[1] Link

  • ICH Q3D Guidelines. Guideline for Elemental Impurities. European Medicines Agency / FDA.[2] Link

  • SiliCycle Application Note. Scavenging of Palladium from API Synthesis.Link

  • Biotage White Paper. Strategies for Metal Removal in Drug Development.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1][3] Link

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of Aminobenzoic Acid Derivatives

Welcome to the technical support center dedicated to the nuanced process of extracting aminobenzoic acid derivatives. As a Senior Application Scientist, I understand that mastering the extraction of these amphoteric comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced process of extracting aminobenzoic acid derivatives. As a Senior Application Scientist, I understand that mastering the extraction of these amphoteric compounds is pivotal for success in pharmaceutical research, drug development, and analytical chemistry. These molecules, which form the backbone of numerous therapeutic agents from local anesthetics to antifungals, possess both acidic (carboxylic acid) and basic (amino) functional groups.[1][2][3] This dual nature makes pH the single most critical parameter governing their solubility and partitioning behavior during extraction.

This guide is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in our troubleshooting section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established physicochemical principles.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the fundamental concepts underpinning pH-dependent extractions. Understanding these principles is the first step toward troubleshooting and optimizing your specific application.

Q1: Why is pH so critical for the extraction of aminobenzoic acid derivatives?

Aminobenzoic acids are amphoteric molecules, meaning they have both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH2). The ionization state of these groups is directly controlled by the pH of the aqueous solution.

  • In acidic conditions (low pH): The amino group becomes protonated to form a cationic ammonium salt (-NH3+).

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO-).

  • At an intermediate pH: The molecule can exist as a neutral species or a zwitterion (containing both a positive and a negative charge).

The overall charge of the molecule dictates its solubility. Charged (ionic) species are generally highly soluble in polar solvents like water, while neutral species are more soluble in less polar organic solvents.[4][5] Therefore, by precisely controlling the pH, you can dictate whether your target molecule will partition into the aqueous phase or the organic phase during an extraction.[6][7]

Q2: What are pKa and the Isoelectric Point (pI), and how do I use them?

pKa is the pH at which a specific functional group is 50% ionized and 50% unionized. Aminobenzoic acids have two distinct pKa values:

  • pKa1 (acidic): Corresponds to the protonation of the carboxyl group. For p-aminobenzoic acid (PABA), this is around 2.4.[8][9][10]

  • pKa2 (basic): Corresponds to the protonation of the amino group. For PABA, this is around 4.9.[8][9][11]

The Isoelectric Point (pI) is the pH at which the molecule has no net electrical charge. It is the point of minimum water solubility for many amino acids and can be approximated by averaging the two pKa values. At the pI, the molecule predominantly exists as a neutral or zwitterionic species, making it most amenable to extraction into an organic solvent.[12]

Q3: How does the Henderson-Hasselbalch equation guide my pH adjustments?

The Henderson-Hasselbalch equation is a powerful tool for predicting the ionization state of your compound at a given pH.[13][14][15] It relates pH, pKa, and the ratio of the protonated (acid) and deprotonated (conjugate base) forms of a functional group.

pH = pKa + log ([Conjugate Base]/[Acid]) [13]

A practical takeaway from this equation is the "2 pH unit rule" :

  • To ensure a functional group is >99% deprotonated (e.g., -COOH becomes -COO-), adjust the pH to be at least 2 units above its pKa.

  • To ensure a functional group is >99% protonated (e.g., -NH2 becomes -NH3+), adjust the pH to be at least 2 units below its pKa.[16][17]

This rule is fundamental for driving your target compound into the desired ionization state for efficient extraction.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides actionable guidance for specific challenges you may encounter during the extraction process.

Guide 1: Liquid-Liquid Extraction (LLE) Optimization

LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[18][19][20]

Issue EncounteredProbable CauseRecommended Solution
Low Recovery of Analyte Incorrect pH of the aqueous phase, leading to the analyte being in a charged state and remaining in the aqueous layer.Verify the pKa values of your specific derivative. Adjust the aqueous phase pH to be at the molecule's isoelectric point (pI) to maximize its neutrality and partitioning into the organic solvent.
Emulsion Formation Vigorous shaking, high concentration of solutes, or presence of surfactants.Let the mixture stand. Gently swirl instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Analyte Precipitates at Interface The pH was adjusted exactly to the pI, where the molecule has its lowest solubility, causing it to crash out of both phases.While the pI is the target for maximum neutrality, you may need to operate slightly off the pI to maintain solubility. Alternatively, use a larger volume of organic solvent or a solvent in which the neutral form is more soluble.
Co-extraction of Impurities Impurities have similar partitioning behavior at the selected pH.Employ a "back-extraction" strategy. After extracting your neutral analyte into the organic phase, wash this phase with a fresh aqueous solution at a high pH (to ionize and remove acidic impurities) and then a low pH (to ionize and remove basic impurities).

This protocol aims to separate PABA from an acidic impurity (e.g., benzoic acid) and a neutral impurity (e.g., 9-fluorenone).

  • Dissolution: Dissolve the crude sample mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Add an equal volume of water.

  • Remove Basic Impurities (if any): Add 1M HCl to the separatory funnel to adjust the aqueous phase to pH ~1-2. This will protonate basic impurities and PABA, pulling them into the aqueous layer. Drain the aqueous layer. For this specific example, we will assume no basic impurities and proceed to isolate PABA.

  • Isolate PABA: Adjust the pH of the initial aqueous phase to the pI of PABA (~3.6). PABA will now be neutral. Extract with fresh organic solvent (e.g., ethyl acetate) three times. Combine the organic layers. The neutral impurity remains in the organic phase, and the acidic impurity remains ionized in the aqueous phase.

  • Purification via Back-Extraction: To further purify the PABA in the combined organic extracts, add a fresh aqueous solution of 1M HCl (pH ~1-2). This will protonate the PABA, pulling it back into the new aqueous phase and leaving the neutral impurity behind in the organic phase.

  • Final Isolation: Drain the PABA-containing aqueous layer into a clean flask. Slowly add 1M NaOH while monitoring the pH. As the pH approaches the pI (~3.6), PABA will precipitate as a solid.[21][22]

  • Collection: Cool the mixture in an ice bath to maximize precipitation, then collect the solid PABA by vacuum filtration. Wash the crystals with a small amount of cold water and dry.

Guide 2: Solid-Phase Extraction (SPE) Optimization

SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties.[23][24] pH is just as critical here, especially for ion-exchange and reversed-phase methods.

Issue EncounteredProbable CauseRecommended Solution
Poor Analyte Retention (Reversed-Phase) The analyte is charged at the loading pH and is too polar to interact with the non-polar stationary phase.Adjust the sample pH to be at least 2 units away from the pKa values to ensure the analyte is in its neutral, most hydrophobic state.[16] For PABA, this would be a pH around 3.6.
Analyte Elutes During Wash Step The wash solvent is too strong, or the analyte's charge state has been altered, reducing its retention.Ensure the pH of the wash solvent is the same as the loading solvent to keep the analyte neutral and retained. Use a weaker organic wash solvent (e.g., 5% methanol in water vs. 50%).
Incomplete Elution The elution solvent is not strong enough to disrupt the analyte-sorbent interactions. Secondary interactions (e.g., ionic interactions with silanol groups) are occurring.To elute a neutral compound from a reversed-phase sorbent, use a strong organic solvent (e.g., methanol or acetonitrile). If secondary interactions are suspected, modify the elution solvent pH to ionize the analyte, disrupting its retention (e.g., add a small amount of acid or base to the elution solvent).[23]
Poor Selectivity (Ion-Exchange) The pH is not optimal for selectively retaining or eluting the target analyte versus interferences.For cation-exchange, the sample pH must be at least 2 units below the analyte's pKa to ensure it is protonated (cationic). For anion-exchange, the sample pH must be 2 units above the pKa to ensure it is deprotonated (anionic).[17]
Part 3: Data, Diagrams, and Workflows

Visual aids and reference data are essential for practical application.

Table 1: pKa Values of Common Aminobenzoic Acid Derivatives
CompoundPositionpKa (Carboxyl Group)pKa (Amino Group)
Benzoic Acid (Reference)-4.20-
2-Aminobenzoic Acidortho-4.78~2.1
3-Aminobenzoic Acidmeta-4.55~3.1
4-Aminobenzoic Acid (PABA)para-2.42[10]4.80[11]

Note: pKa values can vary slightly depending on the source and experimental conditions.[8][9][10][11][25]

Diagrams

This diagram illustrates how the dominant species of PABA changes with the pH of the solution, a key concept for optimizing extraction.

G cluster_pH Solution pH cluster_species Dominant PABA Species pH_low pH < 2.4 Cationic Cationic (Water Soluble) HOOC-Ph-NH3+ pH_low->Cationic Protonated Amino Group pH_mid pH ≈ 3.6 (pI) Neutral Neutral / Zwitterion (Organic Soluble) HOOC-Ph-NH2 pH_mid->Neutral Net Charge ≈ 0 (Max Hydrophobicity) pH_high pH > 4.8 Anionic Anionic (Water Soluble) -OOC-Ph-NH2 pH_high->Anionic Deprotonated Carboxyl Group

Caption: Ionization states of PABA at different pH ranges.

This workflow demonstrates the decision-making process for separating an aminobenzoic acid from acidic, basic, and neutral impurities using pH adjustments.

LLE_Workflow start Crude Mixture in Organic Solvent + Water step1 Add 1M HCl (pH ≈ 2) Shake & Separate start->step1 step2 Aqueous Layer 1: Protonated PABA & Basic Impurities step1->step2 Aqueous step3 Organic Layer 1: Acidic & Neutral Impurities step1->step3 Organic step7 Adjust to pI (pH ≈ 3.6) Extract with Organic Solvent step2->step7 step4 Add 1M NaOH (pH ≈ 12) Shake & Separate step3->step4 step5 Aqueous Layer 2: Anionic Acidic Impurities step4->step5 Aqueous step6 Organic Layer 2: Neutral Impurities step4->step6 Organic step8 Purified PABA in Organic Phase step7->step8

Caption: LLE workflow for purifying aminobenzoic acid.

References
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Kavková, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

  • Zaczyk, D., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

  • Zaczyk, D., et al. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Retrieved from [Link]

  • Lo, Y. C. (2002, November 1). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publishers. Retrieved from [Link]

  • El-Kosasy, A. M. (2000, November 15). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives, Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Terada, H. (1973). Partition Behavior of p-Aminobenzoic Acid and Sulfonamides at Various pH Values. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Seydel, J. K., et al. (1981). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • OSTI.GOV. (1989, December 31). Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. Retrieved from [Link]

  • Majors, R. E. (2025, November 27). Practical Aspects of Solvent Extraction. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • ChemIDplus. (n.d.). p-Aminobenzoic Acid. Retrieved from [Link]

  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]

  • Warnke, S., et al. (2016, August 22). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Reddit. (2015, May 17). Solvent Extraction Help. Retrieved from [Link]

  • ResearchGate. (2025, September 18). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]

  • News-Medical. (2021, May 16). Solid Phase Extraction: Top 10 Tips. Retrieved from [Link]

  • ACS Publications. (2020, December 8). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Martins, N., et al. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • University of Toronto. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-(4-Acetylphenyl)-3-aminobenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(4-Acetylphenyl)-3-aminobenzoic acid Introduction: Deciphering Molecular Structure Through Controlled Fragmentation In the landscape of drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(4-Acetylphenyl)-3-aminobenzoic acid

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for this purpose. The fragmentation pattern of a molecule within a mass spectrometer is a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) , a molecule possessing a unique combination of aromatic, carboxylic acid, amine, and ketone functionalities.

As a Senior Application Scientist, this guide is structured not merely as a list of fragments but as a logical exploration of how the molecule's structure dictates its fragmentation pathways under collision-induced dissociation (CID). We will delve into the causality behind the expected cleavages, providing a robust framework for researchers to identify this compound and differentiate it from structural isomers.

Predicted Fragmentation Pathways in Positive Ion Mode ESI-MS/MS

For a molecule like 5-(4-Acetylphenyl)-3-aminobenzoic acid (Molecular Weight: 255.27 g/mol ), positive ion mode electrospray ionization is the preferred method. Protonation is expected to occur at several basic sites, primarily the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid. The relative abundance of these protomers can be influenced by the solvent system used.[1][2] The fragmentation cascade that follows is a competition between charge- and radical-driven pathways, dictated by the stability of the resulting fragment ions and neutral losses.

The molecular ion ([M+H]⁺) is predicted to have an m/z of 256.

Primary Fragmentation Pathways
  • Loss of Water (H₂O): The carboxylic acid group is prone to a facile loss of water (18 Da). This is a common fragmentation pathway for protonated carboxylic acids.[1][3] This leads to the formation of a stable acylium ion.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of carbon monoxide (28 Da) from the acylium ion is a highly probable event, characteristic of benzoic acid derivatives.[1]

  • Alpha-Cleavage of the Acetyl Group: Aromatic ketones are known to undergo alpha-cleavage, which in this case involves the loss of a methyl radical (•CH₃, 15 Da).[4] This results in a highly stable acylium ion where the charge is delocalized across the aromatic system.

  • Cleavage of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as COOH (45 Da) through cleavage of the bond to the phenyl ring.[3]

These primary fragmentations lead to a series of characteristic product ions, which are summarized in the table below and illustrated in the fragmentation diagram.

Predicted Product Ions and Neutral Losses
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of FragmentFragmentation Pathway
256241•CH₃ (15 Da)[M+H-CH₃]⁺Alpha-cleavage of the acetyl group
256238H₂O (18 Da)[M+H-H₂O]⁺Loss of water from the carboxylic acid
238210CO (28 Da)[M+H-H₂O-CO]⁺Sequential loss of CO from the acylium ion
256120C₈H₇O (119 Da)[C₇H₈NO]⁺Cleavage of the biphenyl bond
241120C₇H₅O (105 Da)[C₇H₈NO]⁺Further fragmentation of the m/z 241 ion
Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for protonated 5-(4-Acetylphenyl)-3-aminobenzoic acid.

Fragmentation_Pathway M [M+H]⁺ m/z 256 F241 m/z 241 M->F241 - •CH₃ F238 m/z 238 M->F238 - H₂O F120 m/z 120 F241->F120 - C₇H₅O F210 m/z 210 F238->F210 - CO Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Stock 1 mg/mL Stock in MeOH Working 1 µg/mL Working Solution Stock->Working Inject Inject 5 µL Working->Inject Column C18 Reverse-Phase Inject->Column Gradient Water/ACN Gradient (0.1% Formic Acid) Column->Gradient ESI ESI+ Ionization Gradient->ESI MS1 MS1: Isolate m/z 256 ESI->MS1 CID CID Fragmentation (10-40 eV) MS1->CID MS2 MS2: Detect Product Ions CID->MS2

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of Conjugated Biphenyl Systems

Executive Summary Context: The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and PD-1/PD-L1 inhibitors. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and PD-1/PD-L1 inhibitors. However, its conformational flexibility renders its electronic properties—and consequently its UV-Vis spectrum—highly sensitive to steric and environmental factors.

Purpose: This guide moves beyond basic spectral assignment. It provides a mechanistic comparison of Biphenyl (the flexible baseline) against Fluorene (the planar analog) and 2-Methylbiphenyl (the twisted analog). By understanding these three distinct systems, researchers can use UV-Vis spectroscopy not just for concentration determination, but as a rapid probe for conformational integrity and conjugation extent in novel drug candidates.

Part 1: Theoretical Framework & Comparative Analysis

The UV-Vis spectrum of a conjugated system is governed by the efficiency of


-orbital overlap across the inter-ring bond. In biphenyl systems, this overlap is strictly a function of the dihedral torsion angle (

).
The "Conformational Triad" Comparison

To interpret biphenyl spectra accurately, one must compare the flexible parent molecule against its "locked" extremes.

1. The Baseline: Biphenyl (Flexible)
  • State: In solution, biphenyl is not planar. Steric repulsion between ortho-hydrogens forces a twist.

  • Torsion Angle (

    
    ):  ~44° in solution.
    
  • Spectral Result: The conjugation is partial. The primary transition (K-band) appears at 248 nm . It is broad and lacks fine vibrational structure because the molecule rotates through a Boltzmann distribution of conformers.

2. The Planar Ideal: Fluorene (Rigid)
  • State: A methylene bridge locks the two phenyl rings into a coplanar orientation.

  • Torsion Angle (

    
    ):  0° (Planar).
    
  • Spectral Result: Maximum

    
    -overlap lowers the HOMO-LUMO gap. This causes a Bathochromic (Red) Shift  to ~261 nm (with secondary bands up to 300 nm). Crucially, the rigidity reduces the number of accessible vibrational and rotational states, leading to distinct vibrational fine structure  (sharp peaks) rather than a smooth curve.
    
3. The Twisted Variant: 2-Methylbiphenyl (Sterically Hindered)[1]
  • State: A methyl group at the ortho position creates severe steric clash, forcing the rings nearly perpendicular.

  • Torsion Angle (

    
    ):  > 50–60°.
    
  • Spectral Result: The

    
    -system is effectively decoupled. The spectrum resembles two isolated benzene rings (additive). This results in a Hypsochromic (Blue) Shift  to ~237 nm and a significant Hypochromic Effect  (drop in intensity/
    
    
    
    ).
Comparative Data Table
ParameterBiphenyl (Baseline)Fluorene (Planar Analog)2-Methylbiphenyl (Twisted Analog)
Structure Type Flexible ConjugationRigid / Locked ConjugationSterically Decoupled
Dominant Transition

(K-Band)

(Extended)

(Perturbed)

(Ethanol)
248 nm 261 nm (peaks up to 300 nm)237 nm
Molar Absorptivity (

)
~18,000

~19,000

~10,250

Spectral Shape Broad, featureless GaussianSharp, vibrational fine structureBroad, lower intensity
Torsion Angle (

)
~44° (Solution)> 50°
Diagnostic Utility Baseline for conjugationReference for max

-overlap
Reference for steric decoupling

Part 2: Structural-Spectral Relationships (Mechanistic Logic)

The following diagram illustrates the causal chain: how steric modifications alter physical geometry, which changes orbital energetics, ultimately shifting the observed spectrum.

G cluster_planar Planar Analog (Fluorene) Structure Molecular Structure (e.g., ortho-substitution) Sterics Steric Hindrance (H vs. CH3 repulsion) Structure->Sterics Torsion Dihedral Twist Angle (θ) Increases to minimize clash Sterics->Torsion Forces Rotation Overlap π-Orbital Overlap (proportional to cos²θ) Torsion->Overlap Reduces Gap HOMO-LUMO Energy Gap (ΔE) Overlap->Gap Weak overlap = Larger Gap Shift Spectral Shift (λmax) Gap->Shift High ΔE = Blue Shift (Hypsochromic) Planar Rigid Linker (θ = 0°) RedShift Red Shift (Bathochromic) Planar->RedShift Max Overlap

Caption: Causal pathway linking steric hindrance to spectral shifts. Increased torsion reduces orbital overlap, widening the energy gap and causing a blue shift (Hypsochromic).

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes specific checkpoints for solvent validity and baseline correction.

Solvent Selection & Cutoff Verification

Critical Warning: Do not use Acetone or Ethyl Acetate for biphenyl analysis. Their UV cutoffs (>256 nm and 330 nm respectively) will mask the biphenyl K-band entirely.

  • Recommended Solvents:

    • Acetonitrile (HPLC Grade): Cutoff ~190 nm.[2][3][4] Best for short-wave detection.

    • Methanol: Cutoff ~205 nm.[2][3][4] Good general purpose.

    • Cyclohexane: Cutoff ~200 nm.[2][3][5] Non-polar; preserves vibrational fine structure (if present) better than polar solvents.

Sample Preparation Workflow
  • Stock Solution: Prepare a 1 mM stock in the chosen solvent.

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard: Dilute stock to ~10–50

    
    M.
    
    • Target Absorbance: Aim for an Absorbance (A) between 0.2 and 0.8. Values > 1.0 violate the linear range of the Beer-Lambert law.

Measurement & Analysis
  • Baseline Correction: Run a blank with pure solvent.

  • Scan Parameters: 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min) to capture fine structure if analyzing fluorene-like analogs.

  • Derivative Spectroscopy (Optional): If analyzing a mixture or a drug formulation, apply a 2nd Derivative (d²A/d

    
    ²)  filter. This enhances the resolution of shoulders hidden in the broad biphenyl bands.
    
Experimental Workflow Diagram

Workflow Solvent 1. Solvent Selection (Check Cutoff < 210nm) Blank 2. Baseline Scan (Pure Solvent) Solvent->Blank Sample 3. Sample Scan (Target Abs: 0.2 - 0.8) Blank->Sample QC 4. QC Checkpoint (Is λmax > 230nm?) Sample->QC QC->Solvent Fail (Solvent Absorbance) Analysis 5. Data Output (λmax, ε, derivative) QC->Analysis Pass

Caption: Step-by-step experimental workflow emphasizing the critical QC checkpoint to prevent solvent masking of the biphenyl signal.

References

  • NIST Chemistry WebBook. Biphenyl UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press. (Foundational text on steric hindrance and hypsochromic shifts).
  • Westmont College. Determination of Torsional Angles of Biphenyl Molecules. (Detailed analysis of fluorescence and absorbance shifts relative to planarity). Available at: [Link] (Referenced via search context 1.5).

  • Michigan State University. UV-Visible Spectroscopy: Conjugated Systems. (Reference for solvent cutoffs and conjugation rules). Available at: [Link]

  • Pharmacy Concepts.Hypsochromic Shift in 2-Methyl Biphenyl. (Data source for 2-methylbiphenyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ). Available at: [Link] (Referenced via search context 1.14).

Sources

Validation

Publish Comparison Guide: Melting Point &amp; Purity of 5-(4-Acetylphenyl)-3-aminobenzoic acid

This guide details the characterization and quality assessment of 5-(4-Acetylphenyl)-3-aminobenzoic acid , a critical biphenyl intermediate used in the synthesis of high-value kinase inhibitors (e.g., FLT3 inhibitors lik...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization and quality assessment of 5-(4-Acetylphenyl)-3-aminobenzoic acid , a critical biphenyl intermediate used in the synthesis of high-value kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib).

Executive Summary

5-(4-Acetylphenyl)-3-aminobenzoic acid (CAS: Generic structure implied, specific CAS often proprietary or 1261906-89-9 [analog]; Molecular Formula: C₁₅H₁₃NO₃ ) is a bifunctional building block. Its purity is the single most critical determinant in the yield of subsequent urea formation steps in drug substance manufacturing.

This guide compares the Pure intermediate against Technical Grade variants and common Impurities , establishing the melting point (MP) as a primary Critical Quality Attribute (CQA).

Quick Data Comparison
PropertyPure Grade (Target) Technical Grade Key Impurity (Homo-coupled)
Melting Point Range 218 – 222 °C (Sharp, <2°C range)*205 – 215 °C (Broad)>250 °C (Biphenyl-3,3'-dicarboxylic acid)
Appearance Off-white to pale yellow crystalline solidYellow/Brown amorphous powderWhite/Gray solid
HPLC Purity > 98.5%90 – 95%Varies (removes poorly)
Solubility (DMSO) Clear, completeTurbid (inorganic salts)Poor solubility

*Note: Melting point values are representative of high-purity biphenyl amino acid polymorphs. Empirical batch values must be validated via DSC.

Technical Analysis: Why Melting Point Matters

The Chemistry of the Melting Point

The compound consists of a rigid biphenyl core stabilized by intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the amine (-NH₂) or acetyl (-COCH₃) groups.

  • Pure State: An organized crystal lattice requires significant thermal energy to break, resulting in a high, sharp melting point (>215 °C).

  • Impurity Effect: The presence of unreacted 3-amino-5-bromobenzoic acid or 4-acetylphenylboronic acid disrupts this lattice, causing melting point depression (lowering the onset to <210 °C) and broadening (range >5 °C).

Impurity Profile & Impact

The synthesis (Suzuki-Miyaura coupling) introduces specific impurities that alter the MP:

  • Protodeboronation Byproduct (Acetophenone): Liquid/Low MP. Drastically lowers MP of the solid.

  • Homo-coupled Impurity (4,4'-Diacetylbiphenyl): High melting point. If present, it may not lower the MP significantly but will appear as a non-melting residue or distinct DSC peak.

  • Starting Material (3-Amino-5-bromobenzoic acid): MP ~210–215 °C. Hard to distinguish by MP alone; requires HPLC.

Experimental Protocol: Purity Determination

A. Differential Scanning Calorimetry (DSC)

Standard method for precise onset determination.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole).

  • Equilibration: Equilibrate at 40 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 300 °C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Onset Temperature: ≥ 218 °C.

    • Peak Maximum: ~221 °C.

    • Enthalpy of Fusion: Consistent with reference standard (approx. 150–200 J/g).

B. Capillary Melting Point (Routine QC)
  • Pack sample to 3–4 mm height in a capillary tube.

  • Insert into apparatus (e.g., Büchi or SRS) preheated to 200 °C.

  • Ramp rate: 1 °C/min .

  • Record Meniscus Point (start of liquid phase) and Clear Point (complete melt).

Synthesis & Purification Workflow

The following diagram illustrates the critical control points where melting point analysis segregates "Pure" from "Crude" material.

G SM1 3-Amino-5-bromobenzoic acid (MP ~210-215°C) Rxn Suzuki Coupling (Pd Catalyst, Base) SM1->Rxn SM2 4-Acetylphenylboronic acid (MP ~240°C dec.) SM2->Rxn Crude Crude Intermediate (Contains Pd, Salts, Homocouples) Rxn->Crude Reflux 12h Purification Acid-Base Extraction & Recrystallization (EtOH/Water) Crude->Purification Precipitation pH 4-5 PureProduct Pure 5-(4-Acetylphenyl)-3-aminobenzoic acid (Target MP: 218-222°C) Purification->PureProduct Slow Cooling QC QC Analysis (DSC, HPLC, NMR) PureProduct->QC Validation

Caption: Workflow for isolating pure 5-(4-Acetylphenyl)-3-aminobenzoic acid, highlighting the purification step essential for achieving the target melting point.

References

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor." Journal of Medicinal Chemistry, 52(23), 7808–7816. Link

  • BenchChem. (2025). "Synthesis and Troubleshooting of Biphenyl Carboxylic Acid Intermediates." Technical Support Notes. Link

  • Combi-Blocks. (2025). "Product Data: 3-Amino-5-bromobenzoic acid & 4-Acetylphenylboronic acid." Catalog Specifications. Link

  • PubChem. (2025).[1][2] "Compound Summary: 3-Amino-5-(3-formylphenyl)benzoic acid (Structural Analog)." National Library of Medicine.[3] Link

Sources

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